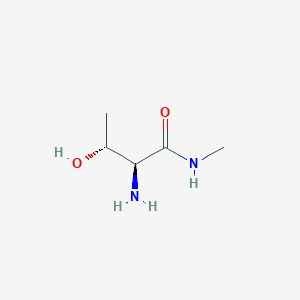
H-Orn(Z)-obzl hcl
Descripción general
Descripción
This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about its physical state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This could involve various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography for solid compounds.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. This could include its reactivity, selectivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and refractive index. It could also include a discussion of its stability under various conditions.Aplicaciones Científicas De Investigación
Thermal Stability and Decomposition Mechanism
- HFO‐1336mzz(Z) : Explored as a promising working fluid in high‐temperature heat pump and organic Rankine cycle (ORC) systems due to its environmental friendliness and good thermal performance. The study assessed thermal stability and decomposition products, providing insights into its safe and efficient application in industrial systems (Huo et al., 2019).
Chemical Synthesis and Formation Mechanisms
- Z-Asp(OBzl)-OH Formation : Investigated the formation of dipeptides during the benzyloxycarbonylation process. Understanding these side reactions is crucial for optimizing synthetic routes in peptide chemistry (Iguchi et al., 2009).
Elemental Separation and Measurement Techniques
- Separation of High Field Strength Elements : Developed a single‐column separation procedure for purifying elements like Lu, Hf, Zr, and Ta from rock samples. This advancement is significant for geochemical and chronological studies (Münker et al., 2001).
Photocatalytic Water Splitting
- Z-Scheme Photocatalyst Sheets : Focused on hydrogen production from photocatalytic overall water splitting using a Z-scheme system. This research contributes to the development of efficient renewable energy sources (Ng et al., 2021).
Safety And Hazards
This would involve a discussion of any risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTAHZAMYKJUFV-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Orn(Z)-obzl hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)












